2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine
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Overview
Description
2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine is an organic compound with the molecular formula C16H12ClNO It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 2-naphthol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the chloro group of 2-chloropyrazine, resulting in the formation of the desired product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyridine
- 2-Chloro-5-[(naphthalen-2-yloxy)methyl]benzene
Uniqueness
2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrazine and naphthalene moieties allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11ClN2O |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-5-(naphthalen-2-yloxymethyl)pyrazine |
InChI |
InChI=1S/C15H11ClN2O/c16-15-9-17-13(8-18-15)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2 |
InChI Key |
AUWKMBJQBCLZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CN=C(C=N3)Cl |
Origin of Product |
United States |
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